molecular formula C25H19ClN4O3 B14974106 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14974106
M. Wt: 458.9 g/mol
InChI Key: IWZDBUBRPHHJEF-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids.

    Substitution Reactions: The chlorobenzyl and ethylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinazoline and oxadiazole moieties are often investigated for their potential as pharmaceuticals. They may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazoline derivatives are known for their kinase inhibition properties, which could make this compound a candidate for anti-cancer drug development.

Industry

Industrially, this compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(3-chlorobenzyl)-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the phenyl ring in 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-2-15-6-8-17(9-7-15)22-28-23(33-29-22)18-10-11-20-21(13-18)27-25(32)30(24(20)31)14-16-4-3-5-19(26)12-16/h3-13H,2,14H2,1H3,(H,27,32)

InChI Key

IWZDBUBRPHHJEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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